molecular formula C31H49NO4 B560004 Diacetylkorseveriline CAS No. 21851-07-0

Diacetylkorseveriline

Cat. No.: B560004
CAS No.: 21851-07-0
M. Wt: 499.736
InChI Key: FATOICABJMDCPU-LHTZQXJVSA-N
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Description

Diacetylkorseveriline is a chemical compound known for its antiarrhythmic properties, belonging to a novel structural class. It is effective against arrhythmia caused by aconitine, calcium chloride, electric stimulation of the ventricles, or ligature of the aorta. The compound has a molecular formula of C31H49NO4 and a molecular weight of 499.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diacetylkorseveriline involves multiple steps, starting from the extraction of korseveriline from natural sources. The extracted korseveriline is then subjected to acetylation reactions to form this compound. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop, ensuring high purity and quality of the final product. The production involves the use of cleanroom environments to prevent contamination and ensure the safety of the product.

Chemical Reactions Analysis

Types of Reactions: Diacetylkorseveriline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Diacetylkorseveriline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its antiarrhythmic properties and potential therapeutic applications in treating heart conditions.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Diacetylkorseveriline exerts its effects by modulating ion channels in cardiac cells. It primarily targets sodium and calcium channels, reducing the excitability of cardiac cells and preventing abnormal heart rhythms. The compound binds to these ion channels, altering their conformation and reducing the influx of sodium and calcium ions, which stabilizes the cardiac membrane potential.

Comparison with Similar Compounds

Diacetylkorseveriline is unique due to its dual action on both sodium and calcium channels, which distinguishes it from other antiarrhythmic agents that typically target only one type of ion channel. Similar compounds include:

    Korseveriline: The parent compound from which this compound is derived.

    Lidocaine: A sodium channel blocker used as a local anesthetic and antiarrhythmic agent.

    Verapamil: A calcium channel blocker used to treat hypertension and arrhythmias.

This compound’s dual action and novel structural class make it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

[(1R,2S,6R,9S,10R,11S,14S,15S,17R,18S,20R,23R,24S)-17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3/t17-,18-,21-,22-,23-,24-,25+,26-,27+,28-,29+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATOICABJMDCPU-LHTZQXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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